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Efficacy and Safety Comparison: Sotorasib vs.
Docetaxel

Outcome Measure
Sotorasib
(n=171)

Docetaxel
(n=174)

Hazard Ratio (HR)
or P-value

Primary Endpoint

Median Progression-Free Survival

(PFS) [1]

5.6 months 4.5 months HR 0.66; p=0.0017

Secondary Endpoints

Overall Response Rate (ORR) [1] 28.1% 13.2% p<0.001

Disease Control Rate (DCR) [2] 82.5% 60.3%

Median Duration of Response
(DOR) [2]

8.6 months 6.8 months

Overall Survival (OS) [2] Not significantly
different

Not significantly
different
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Outcome Measure
Sotorasib
(n=171)

Docetaxel
(n=174)

Hazard Ratio (HR)
or P-value

Safety Profile

Grade 3 or Worse Treatment-
Related Adverse Events [1]

33% 40%

Serious Treatment-Related Adverse
Events [1]

11% 23%

Intracranial Efficacy for Brain Metastases

An exploratory post-hoc analysis of CodeBreaK 200 specifically evaluated patients with treated and stable

brain metastases at baseline. The results suggest intracranial activity for sotorasib [3] [4].

Central Nervous System (CNS) PFS: The median CNS PFS was more than doubled with sotorasib

compared to docetaxel (9.6 months vs. 4.5 months; HR, 0.43; P=0.02) [3] [4].
CNS Tumor Shrinkage: Among patients with baseline CNS lesions of ≥10 mm, the proportion

achieving CNS tumor shrinkage of ≥30% was two-fold higher with sotorasib (33.3% vs. 15.4%) [3] [4].

Patient-Reported Outcomes and Quality of Life

Patient-reported outcomes (PROs) demonstrated that sotorasib was better tolerated and more effective at

maintaining quality of life than docetaxel [5].

Side Effect Burden: Patients receiving sotorasib were significantly less bothered by treatment side

effects (Odds Ratio 5.7) and experienced lower severity of symptoms like pain, aching muscles, and
mouth sores [5].

Quality of Life: Global health status and physical functioning remained stable with sotorasib but
worsened with docetaxel. Sotorasib was associated with a 31% reduction in the risk of quality-of-life

deterioration [2] [5].

Trial Design and Methodologies
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Understanding the experimental design is crucial for interpreting the data.

Study Population: Adults with locally advanced or metastatic KRAS G12C-mutated NSCLC who had
progressed after prior platinum-based chemotherapy and a PD-1/L1 inhibitor. Patients with untreated

or symptomatic brain metastases were excluded [2] [1].
Intervention & Control: Patients were randomized (1:1) to receive either oral sotorasib (960 mg
once daily) or intravenous docetaxel (75 mg/m² every 3 weeks) until disease progression or
unacceptable toxicity [1].

Endpoints Assessment: The primary endpoint, PFS, was assessed by Blinded Independent
Central Review (BICR) to minimize bias. Intracranial activity was assessed using study-modified

RANO-BM criteria [3] [1]. PROs were collected using validated questionnaires, including the EORTC
QLQ-C30 and EQ-5D-5L [5].

The diagram below illustrates the trial design and key outcomes for the overall population and the subgroup

with brain metastases.

Patient Population:
KRAS G12C-mutated advanced NSCLC
Post-platinum chemo & immunotherapy

Phase 3, Open-Label, Randomized
(1:1)

Sotorasib Arm
n=171

Docetaxel Arm
n=174

Primary Analysis
(Overall Population)

Exploratory Analysis
(Brain Mets Subgroup)

Median PFS: 5.6 mo
ORR: 28.1%

Median PFS: 4.5 mo
ORR: 13.2%

Median CNS PFS: 9.6 mo
33.3% with ≥30% shrinkage

Median CNS PFS: 4.5 mo
15.4% with ≥30% shrinkage
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Key Considerations and Trial Limitations

While the primary endpoint was met, several aspects of the CodeBreaK 200 trial are important for a full,

objective assessment [2] [6] [7].

Lack of Overall Survival (OS) Benefit: No significant difference in OS was observed. This may be
partly attributable to crossover, where 34% of patients in the docetaxel arm subsequently received a

KRAS G12C inhibitor, potentially confounding the OS results [2].
Choice of Control Arm: Some critics have argued that the use of docetaxel alone, rather than the

combination of docetaxel and ramucirumab (an approved standard in some regions), may not
represent the most robust comparator. However, real-world evidence indicates docetaxel

monotherapy remains widely used [2].
Risk of Bias in an Open-Label Trial: The open-label design may have introduced bias. The FDA's

Oncologic Drugs Advisory Committee noted concerns, including a higher early dropout rate in the
docetaxel arm and potential influence on progression assessments, which could lead to an

overestimation of the PFS benefit [6] [7].

Conclusion

In summary, the CodeBreaK 200 trial establishes sotorasib as a clinically meaningful treatment option for

patients with pre-treated KRAS G12C-mutated advanced NSCLC, offering:

Superior PFS and higher response rates compared to docetaxel.

A more favorable safety and tolerability profile, leading to better patient-reported quality of life.
Promising intracranial activity in patients with stable brain metastases.

However, the lack of an overall survival benefit and the methodological limitations of the open-label design

are important factors for researchers and clinicians to consider when evaluating the evidence.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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